molecular formula C5H4F3N3O2 B12950401 3-(Trifluoromethyl)isoxazole-5-carbohydrazide

3-(Trifluoromethyl)isoxazole-5-carbohydrazide

Cat. No.: B12950401
M. Wt: 195.10 g/mol
InChI Key: DTPJIAPKDKZVJY-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)isoxazole-5-carbohydrazide is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the isoxazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)isoxazole-5-carbohydrazide typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkynes. The formation of trifluoromethyl nitrile oxide is a critical step, and controlling its rate and concentration is essential to obtain the desired isoxazole products . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)isoxazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic anhydride, and various catalysts such as copper (I) and ruthenium (II) . Reaction conditions often involve refluxing in methanol or other suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)isoxazole-5-carbohydrazide is unique due to the presence of both the trifluoromethyl and carbohydrazide groups, which impart distinct chemical and biological properties. The combination of these functional groups enhances its potential for various scientific and industrial applications .

Properties

Molecular Formula

C5H4F3N3O2

Molecular Weight

195.10 g/mol

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-5-carbohydrazide

InChI

InChI=1S/C5H4F3N3O2/c6-5(7,8)3-1-2(13-11-3)4(12)10-9/h1H,9H2,(H,10,12)

InChI Key

DTPJIAPKDKZVJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)NN

Origin of Product

United States

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